Cas no 28192-14-5 (1-(4-Bromophenyl)azetidine)

1-(4-Bromophenyl)azetidine 化学的及び物理的性質
名前と識別子
-
- 1-(4-Bromophenyl)azetidine
- SY294264
- AKOS024438137
- MFCD28358597
- DB-420673
- E87087
- 28192-14-5
- SCHEMBL23705658
-
- MDL: MFCD28358597
- インチ: 1S/C9H10BrN/c10-8-2-4-9(5-3-8)11-6-1-7-11/h2-5H,1,6-7H2
- InChIKey: YMMQHSTWCCXESJ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)N1CCC1
計算された属性
- 精确分子量: 210.99966g/mol
- 同位素质量: 210.99966g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 126
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 3.2
- XLogP3: 2.9
1-(4-Bromophenyl)azetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01XBZ2-100mg |
1-(4-Bromophenyl)azetidine |
28192-14-5 | 95% | 100mg |
$210.00 | 2024-05-07 | |
1PlusChem | 1P01XBZ2-250mg |
1-(4-Bromophenyl)azetidine |
28192-14-5 | 95% | 250mg |
$342.00 | 2024-05-07 | |
Ambeed | A1541240-250mg |
1-(4-Bromophenyl)azetidine |
28192-14-5 | 95% | 250mg |
$374.0 | 2025-02-24 | |
abcr | AB593836-250mg |
1-(4-Bromophenyl)azetidine; . |
28192-14-5 | 250mg |
€634.70 | 2024-07-24 | ||
1PlusChem | 1P01XBZ2-1g |
1-(4-Bromophenyl)azetidine |
28192-14-5 | 95% | 1g |
$915.00 | 2024-05-07 | |
Ambeed | A1541240-1g |
1-(4-Bromophenyl)azetidine |
28192-14-5 | 95% | 1g |
$1009.0 | 2025-02-24 | |
Ambeed | A1541240-100mg |
1-(4-Bromophenyl)azetidine |
28192-14-5 | 95% | 100mg |
$221.0 | 2025-02-24 | |
eNovation Chemicals LLC | Y1194748-1g |
1-(4-Bromophenyl)azetidine |
28192-14-5 | 95% | 1g |
$1375 | 2024-07-28 | |
eNovation Chemicals LLC | Y1194748-1g |
1-(4-Bromophenyl)azetidine |
28192-14-5 | 95% | 1g |
$1375 | 2025-02-20 | |
eNovation Chemicals LLC | Y1194748-1g |
1-(4-Bromophenyl)azetidine |
28192-14-5 | 95% | 1g |
$1375 | 2025-02-27 |
1-(4-Bromophenyl)azetidine 関連文献
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Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
1-(4-Bromophenyl)azetidineに関する追加情報
Introduction to 1-(4-Bromophenyl)azetidine (CAS No. 28192-14-5)
1-(4-Bromophenyl)azetidine, identified by the Chemical Abstracts Service Number (CAS No.) 28192-14-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule features a brominated aromatic ring connected to an azetidine scaffold, making it a versatile intermediate in the synthesis of biologically active molecules. The unique structural attributes of this compound have garnered attention for its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases.
The 4-bromophenyl moiety in 1-(4-Bromophenyl)azetidine serves as a crucial pharmacophore, enabling selective interactions with biological targets. The bromine atom's presence enhances electrophilic substitution reactions, facilitating further functionalization and derivatization. This property is particularly valuable in medicinal chemistry, where precise molecular modifications can significantly alter pharmacokinetic and pharmacodynamic profiles. Researchers have leveraged these characteristics to explore its role in designing small-molecule inhibitors and modulators.
Recent advancements in computational chemistry and molecular modeling have highlighted the structural flexibility of 1-(4-Bromophenyl)azetidine, allowing for the prediction of its binding affinity to specific protein targets. Studies indicate that this compound exhibits promising interactions with enzymes and receptors involved in metabolic pathways, inflammation, and cancer progression. The azetidine ring, a six-membered saturated heterocycle, contributes to steric and electronic properties that can fine-tune binding interactions, making it an attractive scaffold for drug development.
In the context of modern drug discovery, 1-(4-Bromophenyl)azetidine has been investigated as a precursor for more complex derivatives. Researchers have synthesized analogs with modified substituents to improve solubility, bioavailability, and target specificity. For instance, modifications at the azetidine nitrogen or the bromine-ligated aromatic ring have yielded compounds with enhanced efficacy in preclinical models. These findings underscore the compound's potential as a building block for next-generation therapeutics.
The synthesis of 1-(4-Bromophenyl)azetidine typically involves multi-step organic reactions, including bromination of phenethylamines or condensation reactions involving azetidinone intermediates. Advances in synthetic methodologies have improved yields and purity, enabling more efficient production scales suitable for industrial applications. The compound's stability under various storage conditions further enhances its utility as a research chemical and intermediate.
Current research trends suggest that 1-(4-Bromophenyl)azetidine may find applications beyond traditional pharmaceuticals. Its structural motif has been explored in materials science for designing polymers with specific thermal and mechanical properties. Additionally, its reactivity makes it a candidate for catalytic processes, contributing to green chemistry initiatives by enabling more sustainable synthetic routes.
The safety profile of 1-(4-Bromophenyl)azetidine is another critical consideration in its application. While not classified as hazardous under standard conditions, proper handling protocols are essential to ensure worker safety during synthesis and handling. Studies on its toxicity and environmental impact are ongoing, with efforts focused on minimizing ecological footprints through responsible chemical management practices.
Looking ahead, the future prospects for 1-(4-Bromophenyl)azetidine appear promising, driven by its versatility and potential across multiple scientific domains. Continued exploration of its derivatives and novel synthetic pathways will likely expand its utility in pharmaceuticals, agrochemicals, and advanced materials. Collaborative efforts between academia and industry are expected to accelerate innovation based on this foundational compound.
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